molecular formula C14H21Cl2FN2 B14866136 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride

1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride

Cat. No.: B14866136
M. Wt: 307.2 g/mol
InChI Key: NIYURAGJDKZNSV-UHFFFAOYSA-N
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Description

1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom on the indene ring and a piperidine moiety, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoro-2,3-dihydro-1H-indene.

    Formation of Piperidine Moiety: The indene derivative is then reacted with piperidine under specific conditions to form the desired piperidine derivative.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The fluorine atom on the indene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indene ring.

Scientific Research Applications

1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom on the indene ring and the piperidine moiety play crucial roles in its binding to these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
  • 5-fluoro-2-methyl-1H-inden-3-yl)acetic acid
  • 2,3-dihydro-1H-indene-1-acetic acid

Uniqueness

1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride is unique due to the presence of both the fluorine atom and the piperidine moiety, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H21Cl2FN2

Molecular Weight

307.2 g/mol

IUPAC Name

1-(6-fluoro-2,3-dihydro-1H-inden-1-yl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C14H19FN2.2ClH/c15-11-3-1-10-2-4-14(13(10)9-11)17-7-5-12(16)6-8-17;;/h1,3,9,12,14H,2,4-8,16H2;2*1H

InChI Key

NIYURAGJDKZNSV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N3CCC(CC3)N)C=C(C=C2)F.Cl.Cl

Origin of Product

United States

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